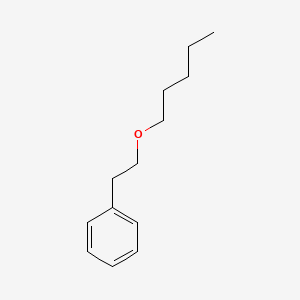

(2-(Pentyloxy)ethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93804-60-5 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2-pentoxyethylbenzene |

InChI |

InChI=1S/C13H20O/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |

InChI Key |

HNIRLTDJIGVHOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Pentyloxy Ethyl Benzene

Established Synthetic Routes to the Compound and Related Structures

The construction of the ether bond in (2-(Pentyloxy)ethyl)benzene is the key synthetic challenge. The most common and direct approaches involve etherification reactions, where an alcohol is converted into an ether.

Etherification reactions represent the most direct and widely employed methods for preparing ethers like this compound. These reactions involve the formation of a C-O-C linkage and can be broadly categorized into several types.

The alkylation of alcohols is a fundamental method for ether synthesis, famously known as the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in a nucleophilic substitution reaction. masterorganicchemistry.com

For the synthesis of this compound, this strategy would involve the reaction of 2-phenylethanol (B73330) with a suitable pentyl halide, such as 1-bromopentane (B41390). The first step is the deprotonation of 2-phenylethanol using a strong base, like sodium hydride (NaH), or a weaker base like potassium carbonate (K₂CO₃) under appropriate conditions, to generate the sodium or potassium 2-phenylethoxide. organic-synthesis.comfrancis-press.com This alkoxide then acts as the nucleophile.

Reaction Scheme:

Deprotonation: C₆H₅CH₂CH₂OH + Base → C₆H₅CH₂CH₂O⁻

Alkylation: C₆H₅CH₂CH₂O⁻ + CH₃(CH₂)₄Br → C₆H₅CH₂CH₂(OCH₂(CH₂)₃CH₃) + Br⁻

This method is highly versatile and is a cornerstone for the preparation of unsymmetrical ethers. francis-press.com

| Reactant 1 (Alcohol) | Reactant 2 (Alkyl Halide) | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2-Phenylethanol | 1-Bromopentane | NaH | THF, DMF | 0°C to room temperature |

| 2-Phenylethanol | 1-Iodopentane | K₂CO₃, Cs₂CO₃ | Acetonitrile (B52724), Acetone | Room temperature to reflux |

The core of the Williamson ether synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.com In this mechanism, the alkoxide ion attacks the carbon atom bearing the leaving group (a halide) from the backside, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

For the synthesis of this compound, two theoretical pathways exist:

Pathway A: 2-phenylethoxide + 1-bromopentane

Pathway B: Pentoxide + 2-phenylethyl bromide

Pathway A is significantly more efficient. The Sₙ2 reaction works best with primary alkyl halides like 1-bromopentane, as they are sterically unhindered. masterorganicchemistry.comlibretexts.org Secondary and tertiary alkyl halides are more prone to undergo a competing elimination (E2) reaction under the basic conditions, which would lead to the formation of alkenes instead of the desired ether. masterorganicchemistry.com Therefore, using the alkoxide of the more sterically hindered alcohol (2-phenylethanol) and the halide of the less hindered alcohol (pentanol) is the preferred synthetic design to maximize the yield of the ether product. libretexts.org

More recent and environmentally benign methods involve the direct, acid-catalyzed dehydration of two different alcohols. Iron-catalyzed dehydrative etherification has emerged as a valuable alternative, using simple and inexpensive iron salts as catalysts. nih.govacs.org This approach avoids the need for pre-functionalization of the alcohol and the use of alkyl halides, with water being the only byproduct. rsc.org

For the synthesis of this compound, this method would involve the direct coupling of 2-phenylethanol and 1-pentanol (B3423595) in the presence of an iron catalyst, such as iron(III) triflate [Fe(OTf)₃]. nih.govacs.org Additives like ammonium (B1175870) chloride (NH₄Cl) can be used to suppress side reactions and enhance selectivity. nih.govacs.org This method is particularly effective for the synthesis of unsymmetrical ethers from a combination of primary and secondary alcohols. researchgate.net

| Alcohol 1 | Alcohol 2 | Catalyst | Additive | Solvent | Key Advantage |

|---|---|---|---|---|---|

| 2-Phenylethanol | 1-Pentanol | Fe(OTf)₃ | NH₄Cl | DCM (CH₂Cl₂) | Atom economy, water as sole byproduct |

| Benzylic Alcohols | Primary Alcohols | FeCl₃ | None | Propylene Carbonate | Use of green, recyclable solvent |

The mechanism of iron(III)-catalyzed dehydrative etherification is believed to proceed through the formation of a carbocation intermediate. nih.govacs.org The iron(III) catalyst acts as a Lewis acid, coordinating to the hydroxyl group of one of the alcohols. In the case of coupling a benzylic alcohol with a primary alcohol, the benzylic alcohol is preferentially activated. nih.govacs.org

This coordination makes the hydroxyl group a better leaving group (as water). Departure of the water molecule generates a benzylic carbocation. nih.govacs.org A benzylic carbocation is relatively stable due to the resonance delocalization of the positive charge into the adjacent aromatic ring. brainly.com This stabilized carbocation is then susceptible to nucleophilic attack by the second alcohol molecule (1-pentanol) to form a protonated ether. A final deprotonation step regenerates the catalyst and yields the final unsymmetrical ether product, this compound. nih.govacs.orgnih.gov The stability of the benzylic carbocation is a key factor driving the reaction's success and selectivity. nih.gov

Another potential, though less direct, synthetic route to this compound is through the alkylation of an aromatic system, such as the Friedel-Crafts alkylation of benzene (B151609). researchgate.netquora.com This classic electrophilic aromatic substitution reaction involves reacting an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). quora.com

To synthesize the target compound via this method, a suitable electrophile containing the (pentyloxy)ethyl moiety would be required, for example, 1-chloro-2-(pentyloxy)ethane.

Reaction Scheme: C₆H₆ + ClCH₂CH₂(OCH₂(CH₂)₃CH₃) + AlCl₃ → C₆H₅CH₂CH₂(OCH₂(CH₂)₃CH₃) + HCl

However, the Friedel-Crafts alkylation is often plagued by several issues. The ethylbenzene (B125841) product is more reactive than the starting benzene, leading to undesirable polyalkylation. quora.comquora.com Additionally, the carbocation intermediates involved are prone to rearrangement, which could lead to a mixture of isomeric products, complicating purification and reducing the yield of the desired linear product. For these reasons, etherification routes are generally preferred for the synthesis of this compound.

Alkylation of Aromatic Systems

Friedel-Crafts Alkylation Variants for Ethylbenzene Derivatives

Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. mt.comstudysmarter.co.uk In the context of synthesizing the ethylbenzene core of this compound, the reaction typically involves the electrophilic aromatic substitution of benzene with an ethylating agent. mt.com The most common industrial approach is the reaction of benzene with ethylene (B1197577), catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.comchemguide.co.uk

The mechanism proceeds through several steps. Initially, the Lewis acid catalyst activates the alkylating agent. mt.com For instance, when using ethyl chloride, the catalyst helps to generate a carbocation or a polarized complex that acts as the electrophile. youtube.com This electrophile is then attacked by the π-electrons of the benzene ring, forming a non-aromatic carbocation intermediate known as a Wheland intermediate or sigma complex. scielo.br Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the ethylbenzene product. mt.comscielo.br

A significant challenge in Friedel-Crafts alkylation is the potential for overalkylation, as the product, ethylbenzene, is more reactive than the starting material, benzene. quora.comquora.com This can lead to the formation of diethylbenzene and other polyalkylated byproducts. quora.comquora.comijcea.org To mitigate this, industrial processes often utilize a large excess of benzene relative to ethylene. ijcea.org

Variants of the classic Friedel-Crafts alkylation have been developed to improve efficiency and selectivity. One such variation involves the use of a catalyst promoter, such as hydrogen chloride or ethyl chloride, in conjunction with aluminum chloride. chemguide.co.ukgoogle.com This can enhance the activity of the catalyst system. chemguide.co.uk The reaction can be carried out in the liquid phase, where ethylene gas is passed through a mixture of benzene and the catalyst. chemguide.co.ukgoogle.com

| Parameter | Description | Significance |

| Reactants | Benzene and an ethylating agent (e.g., ethylene, ethyl chloride). mt.comdoubtnut.com | Forms the core ethylbenzene structure. |

| Catalyst | Strong Lewis acids like AlCl₃ or FeCl₃. mt.com | Activates the ethylating agent to generate an electrophile. |

| Promoter | Substances like HCl or ethyl chloride. chemguide.co.ukgoogle.com | Can enhance the efficiency of the catalyst. |

| Key Challenge | Polyalkylation due to the increased reactivity of the product. quora.comquora.com | Leads to the formation of undesired byproducts like diethylbenzene. |

| Mitigation Strategy | Using a large excess of benzene. ijcea.org | Shifts the equilibrium to favor the formation of the mono-alkylated product. |

Industrial Alkylation Processes Utilizing Zeolite Catalysts

In modern industrial applications, traditional Lewis acid catalysts for ethylbenzene production are increasingly being replaced by solid acid catalysts, particularly zeolites. ijcea.orgresearchgate.net Zeolites are crystalline aluminosilicates with a well-defined porous structure, offering several advantages over homogeneous catalysts like AlCl₃. d-nb.inforesearchgate.net These benefits include reduced corrosivity, easier separation from the reaction mixture, and the potential for regeneration, making the process more environmentally friendly. researchgate.net

Zeolite catalysts such as ZSM-5, BEA, and MWW have demonstrated high activity and selectivity for the alkylation of benzene with ethylene. d-nb.inforesearchgate.net The reaction can be conducted in either the gas phase or the liquid phase. d-nb.infoslideshare.net Gas-phase processes, such as the Mobil-Badger technology, typically operate at higher temperatures (around 400°C) and utilize catalysts like ZSM-5. researchgate.netd-nb.info The shape-selective nature of the zeolite pores can help to suppress the formation of larger polyalkylated products. d-nb.info

Liquid-phase processes using zeolite catalysts are also widely employed and can be operated at more moderate temperatures. ijcea.orgslideshare.net These processes often use fixed-bed reactors where the liquid benzene and ethylene flow through the solid zeolite catalyst. slideshare.net The choice between gas-phase and liquid-phase operation depends on various factors, including energy consumption and catalyst deactivation rates. d-nb.info

The performance of zeolite catalysts is influenced by their acidic properties and pore structure. d-nb.info For instance, zeolites with a higher acid strength can lead to increased carbon formation from ethylene, which can deactivate the catalyst. d-nb.info To counteract this, a high benzene-to-ethylene molar ratio is often used. d-nb.info

| Catalyst Type | Process Phase | Key Features | Common Zeolites |

| Solid Acid Catalyst | Gas or Liquid | Reduced corrosion, easy separation, regenerable. researchgate.net | ZSM-5, BEA, MWW. d-nb.inforesearchgate.net |

| Mobil-Badger Technology | Gas Phase | High temperature (around 400°C), shape-selective. researchgate.netd-nb.info | ZSM-5. d-nb.info |

| Fixed-Bed Reactor | Liquid Phase | Moderate operating temperatures. slideshare.net | Various zeolites. ijcea.orgslideshare.net |

Advanced Synthetic Approaches and Modifications for this compound Analogues

The synthesis of analogues of this compound often requires more sophisticated synthetic strategies that allow for precise control over the molecular structure. These advanced approaches include cross-coupling reactions for the formation of the aryl ether bond and targeted functionalization of precursor molecules.

Cross-Coupling Reactions in Pentyloxy-Substituted Aryl Ether Synthesis

The formation of the pentyloxy-substituted aryl ether moiety can be achieved through various cross-coupling reactions. While the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, is a classic method, modern catalytic approaches offer broader substrate scope and milder reaction conditions. wikipedia.org

Copper-catalyzed and palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of aryl ethers. organic-chemistry.orgconcordia.ca For instance, the Ullmann condensation, a copper-catalyzed reaction, can be used to couple an aryl halide with an alcohol. organic-chemistry.org More recent developments in this area have led to the use of various ligands that improve the efficiency and generality of these reactions, allowing for the coupling of a wide range of aryl halides with primary and secondary alcohols. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation. These methods often employ specialized phosphine (B1218219) ligands to facilitate the reductive elimination step that forms the aryl ether.

A catalytic version of the Williamson ether synthesis has also been developed, which is particularly suitable for the production of alkyl aryl ethers at high temperatures using weaker alkylating agents. acs.orgresearchgate.net This approach can achieve high selectivity and is relevant for industrial-scale synthesis. acs.orgresearchgate.net

| Reaction | Catalyst | Reactants | Key Features |

| Williamson Ether Synthesis | Base-mediated | Phenoxide and alkyl halide. wikipedia.org | Classic method for ether formation. |

| Ullmann Condensation | Copper | Aryl halide and alcohol. organic-chemistry.org | A traditional copper-catalyzed cross-coupling. |

| Buchwald-Hartwig C-O Coupling | Palladium | Aryl halide and alcohol. | Utilizes phosphine ligands for efficient coupling. |

| Catalytic Williamson Ether Synthesis | - | Phenol (B47542) and weak alkylating agent. acs.orgresearchgate.net | High-temperature process with high selectivity. acs.orgresearchgate.net |

Targeted Functionalization Strategies for Precursor Molecules

The synthesis of this compound can also be approached by first preparing a functionalized precursor molecule, such as 2-phenylethanol, and then introducing the pentyloxy group. nih.govmdpi.com This strategy allows for greater flexibility in the synthesis of analogues with different substituents on the aromatic ring or variations in the ether chain.

Recent advances in C-H functionalization provide powerful methods for the direct modification of aromatic compounds. rsc.orgrsc.org For example, palladium-catalyzed meta-C-H arylation of phenylethyl alcohol derivatives has been reported, enabling the introduction of substituents at specific positions on the benzene ring. rsc.orgrsc.orgresearchgate.net This type of targeted functionalization can be used to synthesize a variety of substituted phenylethanol precursors.

Once the desired substituted 2-phenylethanol is obtained, the pentyloxy group can be introduced through etherification. This could involve a standard Williamson ether synthesis, where the alcohol is first deprotonated with a base to form the corresponding alkoxide, which is then reacted with a pentyl halide.

Kinetic and Mechanistic Studies of Reaction Pathways in Synthesis

Understanding the kinetics and mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

For the Williamson ether synthesis, the reaction generally proceeds via an Sₙ2 mechanism, where the alkoxide nucleophile attacks the primary alkyl halide. wikipedia.org Kinetic studies can provide detailed information on reaction rates and energy barriers. rsc.orgresearchgate.net The choice of solvent can significantly impact the kinetics and selectivity of the reaction, influencing the relative rates of O-alkylation versus C-alkylation. rsc.orgresearchgate.net

In the case of Friedel-Crafts alkylation, mechanistic studies have been conducted using computational methods to elucidate the reaction pathways. scielo.brresearchgate.net These studies help in understanding the role of the catalyst and the nature of the intermediates. scielo.br For example, theoretical calculations can be used to determine the free energy profile of the reaction, identifying the rate-determining step. scielo.br The mechanism can be more complex than a simple carbocation pathway, especially when using catalysts that can exist as dimers, such as Al₂Cl₆. scielo.br

Kinetic modeling combined with experimental data can provide a comprehensive understanding of the reaction network, including side reactions and the formation of byproducts. rsc.orgresearchgate.net This knowledge is essential for the development of efficient and selective synthetic processes.

| Reaction | Mechanism | Key Factors Influencing Kinetics |

| Williamson Ether Synthesis | Sₙ2 | Solvent, nature of the alkylating agent. wikipedia.orgrsc.orgresearchgate.net |

| Friedel-Crafts Alkylation | Electrophilic Aromatic Substitution | Catalyst, nature of the alkylating agent, temperature. mt.comscielo.br |

Chemical Reactivity and Transformation Pathways of 2 Pentyloxy Ethyl Benzene

Reactions Involving the Ether Linkage

The ether bond in (2-(Pentyloxy)ethyl)benzene is a key site for chemical transformations, primarily involving its cleavage or rearrangement.

Cleavage Reactions of Alkyl Aryl Ethers

The cleavage of the C-O bond in alkyl aryl ethers is a fundamental reaction. In the case of this compound, which can be classified as a phenethyl-type ether, cleavage can be achieved under various conditions.

One established method for the cleavage of phenyl alkyl ethers is through the use of sodium in liquid ammonia (B1221849). acs.orgdatapdf.com For phenethyl-type ethers, the reaction mechanism is proposed to be a β-elimination initiated by traces of sodium amide, followed by reduction. acs.orgdatapdf.com This contrasts with the direct reductive cleavage observed in benzyl-type ethers. acs.orgdatapdf.com For instance, the treatment of phenethyl phenyl ether with sodium amide in liquid ammonia resulted in the formation of styrene, which then polymerized. acs.orgdatapdf.com

Acid-catalyzed cleavage is another common pathway. Strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) are effective reagents for cleaving ethers, typically yielding a phenol (B47542) and an alkyl halide. pearson.com The reaction of optically active α-phenethyl phenyl ether with hydrogen chloride has been shown to proceed with a high degree of retention of configuration, suggesting a mechanism that is not purely SN1 or SN2. acs.org More recent methodologies have employed reagents like boron tribromide (BBr₃) or a combination of tris(pentafluorophenyl)borane (B72294) and silyl (B83357) hydrides for a rapid and mild deprotection of aryl alkyl ethers under ambient conditions. researchgate.net

The following table summarizes common reagents used for the cleavage of alkyl aryl ethers, which are applicable to this compound.

| Reagent | Typical Products | Reaction Conditions |

|---|---|---|

| HBr or HI | Phenol and Alkyl Halide | Strongly acidic, often requires heat |

| BBr₃ | Phenol and Alkyl Bromide | Often used in stoichiometric amounts |

| Sodium in liquid ammonia | Phenol and Alkane | Reductive cleavage or β-elimination |

| Tris(pentafluorophenyl)borane / Silyl Hydride | Phenol (after hydrolysis) | Mild, ambient temperature |

Transetherification Processes

Transetherification involves the interchange of the alkoxy group of an ether. This process can be catalyzed by various metal species. For instance, iron(III) nitrate (B79036) has been shown to be an effective catalyst for the transetherification of symmetrical ethers with primary alcohols to form unsymmetrical ethers. acs.orgnih.gov This reaction proceeds through the cleavage of a C-O bond and the formation of a benzylic carbocation intermediate. acs.orgnih.gov While direct studies on this compound are limited, the principles of iron-catalyzed transetherification could be applied.

Alkali metal catalysts have also been developed for the transesterification of aryl esters with phenols, a related transformation. rsc.orgresearchgate.net These methods highlight the potential for catalytic systems to facilitate the interchange of groups attached to an oxygen atom linked to an aromatic ring.

Transformations of the Ethylbenzene (B125841) Moiety

The ethylbenzene portion of the molecule offers two primary sites for reaction: the aromatic benzene (B151609) ring and the ethyl side-chain.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.comlibretexts.org The rate and regioselectivity of this reaction are governed by the nature of the substituent already present on the ring.

The (2-(pentyloxy)ethyl) group is an activating, ortho-, para-directing group. libretexts.orgpressbooks.pub The oxygen atom of the ether linkage can donate a lone pair of electrons into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. libretexts.orgyoutube.com This stabilization of the carbocation intermediate (the arenium ion) formed during the reaction makes these positions more susceptible to attack by an electrophile. masterorganicchemistry.com

Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on this compound would be expected to yield predominantly a mixture of the ortho- and para-substituted products. youtube.comuomustansiriyah.edu.iq The steric bulk of the (2-(pentyloxy)ethyl) substituent may influence the ratio of ortho to para products, with the para product often being favored due to reduced steric hindrance. chemistrytalk.org

The directing effect of various substituents is a well-established principle in organic chemistry, as summarized in the table below.

| Substituent Group | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OR (Alkoxy) | Strongly Activating | Ortho, Para |

| -R (Alkyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -X (Halogen) | Deactivating | Ortho, Para |

Side-Chain Reactions at the Ethyl Group

The ethyl group of this compound can also undergo reactions, particularly at the benzylic position (the carbon atom directly attached to the benzene ring). This position is activated due to the ability of the benzene ring to stabilize radical or ionic intermediates through resonance. lumenlearning.com

One significant reaction is side-chain oxidation. libretexts.orgthemasterchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkyl side chain of an alkylbenzene to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. lumenlearning.comlibretexts.org In the case of this compound, this reaction would lead to the cleavage of the C-C bond of the ethyl group and the formation of benzoic acid.

Another important side-chain reaction is benzylic halogenation. themasterchemistry.com Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the benzylic position. lumenlearning.com This reaction proceeds via a free-radical mechanism, which is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical. lumenlearning.com

The oxidation of ethylbenzene itself has been studied extensively, often yielding products like 1-phenylethanol, acetophenone, and 1-phenylethyl hydroperoxide through free-radical autoxidation mechanisms. rsc.orgresearchgate.netmdpi.com While the ether linkage in this compound would influence the specific outcomes, similar radical-based transformations at the benzylic carbon are plausible.

The chemical behavior of this compound is dictated by the interplay between its three key structural components: the phenyl ring, the ethyl bridge, and the pentyloxy group. The presence of the ether linkage and the benzylic protons on the ethyl group, in particular, are sites of significant reactivity.

Chemical Transformations

The ethyl group attached to the benzene ring is susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). This reactivity is due to the stabilization of radical intermediates at this position through resonance with the benzene ring. libretexts.org

Strong oxidizing agents, such as potassium permanganate (KMnO4), can cleave the alkyl side chain of alkylbenzenes to yield benzoic acid. pressbooks.pubucalgary.ca In the case of this compound, this would result in the formation of benzoic acid, with the pentyloxyethyl side chain being completely oxidized. However, milder and more selective oxidizing agents can lead to the formation of other products. For instance, benzylic and allylic ethers can be oxidized by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield corresponding carbonyl compounds. researchgate.net Hypervalent iodine reagents have also been shown to oxidize benzyl (B1604629) ethers to benzoate (B1203000) esters. siu.edu

The oxidation of the benzylic position of alkylbenzenes is a key transformation in both industrial and biological processes. For example, the industrial production of terephthalic acid involves the oxidation of p-xylene. pressbooks.pub In biological systems, enzymes like cytochrome P450 can catalyze the hydroxylation of the benzylic position. nih.gov The oxidation of ethylbenzene, a related compound, has been shown to yield 1-phenylethanol, acetophenone, and 1-phenylethyl hydroperoxide. rsc.orggoogle.com

| Oxidizing Agent | Potential Product(s) | Reaction Conditions | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO4) | Benzoic Acid | Acidic, Heat | libretexts.orgpressbooks.pub |

| 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Corresponding carbonyl compounds | - | researchgate.net |

| Hypervalent Iodine Reagents | Benzoate Esters | - | siu.edu |

| Dioxygen (catalyzed by Iron Porphyrins) | 1-Phenylethanol, Acetophenone, 1-Phenylethyl hydroperoxide (for ethylbenzene) | 30–110 °C | rsc.org |

The benzene ring of this compound can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction typically requires high pressure and/or high temperature and the use of a metal catalyst such as platinum, palladium, or nickel. youtube.comlibretexts.org The aromaticity of the benzene ring makes it relatively stable and resistant to hydrogenation under mild conditions that would, for example, reduce a simple alkene. youtube.com

The choice of catalyst can be crucial for the selectivity of the reaction. For example, palladium on carbon (Pd/C) is often used for the hydrogenolysis of benzyl ethers, which involves the cleavage of the C-O bond of the ether. organic-chemistry.orgyoutube.comambeed.com However, under forcing conditions, the aromatic ring can be saturated. The Birch reduction offers an alternative method for the partial reduction of the aromatic ring, yielding a 1,4-cyclohexadiene (B1204751) derivative, using sodium or lithium in liquid ammonia with an alcohol. youtube.comyoutube.com

| Reagents/Catalyst | Product Type | Conditions | Reference |

|---|---|---|---|

| H2, Platinum/Palladium/Nickel | Cyclohexane derivative | High pressure, elevated temperature | youtube.comlibretexts.org |

| Sodium/Lithium, Liquid Ammonia, Alcohol | 1,4-Cyclohexadiene derivative (Birch Reduction) | Low temperature | youtube.comyoutube.com |

The benzylic hydrogens of this compound are particularly susceptible to abstraction by radicals due to the resonance stabilization of the resulting benzylic radical. libretexts.orgpressbooks.pub This is a key step in many oxidation and halogenation reactions. For instance, the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to the selective bromination at the benzylic position. pressbooks.pub

The formation of radicals at the benzylic position can also initiate autoxidation processes in the presence of oxygen. rsc.org In the context of ethers, intramolecular hydrogen-atom abstraction can occur, leading to the formation of stabilized radicals. libretexts.org The study of radical reactions of similar molecules like ethylbenzene has shown the formation of various radical intermediates and their subsequent reactions with oxygen and other atmospheric components. mdpi.comnih.gov

This compound can serve as a starting material for the synthesis of more complex molecules. The functional groups present—the aromatic ring and the ether linkage—provide handles for various chemical modifications.

The aromatic ring can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation, to introduce acyl groups. ncert.nic.in This reaction, when applied to benzene or its derivatives, allows for the formation of ketones.

The synthesis of analogues often involves the modification of the side chain. For instance, β-phenethyl ethers, a class of compounds to which this compound belongs, are found in many pharmaceuticals and bioactive molecules. researchgate.net The synthesis of such compounds can be achieved through methods like the base-catalyzed addition of alcohols to aryl alkenes. researchgate.net Furthermore, derivatization of related compounds like ethylbenzene has been explored for analytical purposes, such as in the determination of biomarkers of exposure. nih.gov Research has also focused on the synthesis of phenethyl-based analogues with potential antitumor properties. nih.gov

The Williamson ether synthesis is a common method for preparing ethers like this compound, by reacting an alkoxide with a suitable alkyl halide. researchgate.net This synthetic route allows for the introduction of a wide variety of alkoxy groups, enabling the creation of a library of analogues for structure-activity relationship studies.

Advanced Spectroscopic and Analytical Characterization of 2 Pentyloxy Ethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (2-(Pentyloxy)ethyl)benzene, a combination of one-dimensional and multidimensional NMR techniques offers a complete picture of its intricate structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the ethyl and pentyloxy groups.

The five protons on the monosubstituted benzene ring are expected to appear in the aromatic region, typically between δ 7.1 and 7.4 ppm. Due to their similar chemical environments, these protons may present as a complex multiplet. The protons of the ethyl group directly attached to the benzene ring (Ar-CH₂-) would likely resonate around δ 2.8 ppm as a triplet, coupled to the adjacent methylene (B1212753) group of the ether linkage. The other methylene group of the ethyl bridge (-CH₂-O-) is expected to be shifted further downfield to approximately δ 3.6 ppm, also as a triplet, due to the deshielding effect of the adjacent oxygen atom.

The protons of the pentyloxy group would show characteristic signals for the O-CH₂- group at around δ 3.4 ppm as a triplet. The subsequent methylene groups along the pentyl chain would appear progressively upfield, with the terminal methyl group resonating at approximately δ 0.9 ppm as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic protons (C₆H₅-) | 7.1 - 7.4 | Multiplet |

| Ar-CH₂- | ~2.8 | Triplet |

| -CH₂-O- (ethyl) | ~3.6 | Triplet |

| O-CH₂- (pentyl) | ~3.4 | Triplet |

| -O-CH₂-CH₂- | ~1.6 | Multiplet |

| -CH₂-CH₂-CH₂- | ~1.3 | Multiplet |

| -CH₂-CH₃ | ~1.3 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The aromatic carbons would appear in the downfield region of the spectrum. The carbon atom of the benzene ring attached to the ethyl group (quaternary carbon) is predicted to resonate around δ 139 ppm. The other aromatic carbons would appear between δ 126 and 129 ppm.

The aliphatic carbons of the ethyl and pentyloxy groups would be found in the upfield region. The Ar-CH₂- carbon is expected at approximately δ 36 ppm, while the -CH₂-O- carbon of the ethyl group would be further downfield around δ 71 ppm due to the oxygen's influence. The carbons of the pentyloxy chain would have characteristic shifts, with the O-CH₂- carbon at about δ 70 ppm and the terminal methyl carbon at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~139 |

| Aromatic CH | 126 - 129 |

| Ar-CH₂- | ~36 |

| -CH₂-O- (ethyl) | ~71 |

| O-CH₂- (pentyl) | ~70 |

| -O-CH₂-CH₂- | ~32 |

| -CH₂-CH₂-CH₂- | ~28 |

| -CH₂-CH₃ | ~22 |

| -CH₃ | ~14 |

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multidimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial for tracing the connectivity within the ethyl and pentyloxy chains and for assigning the protons within the aromatic ring. For example, cross-peaks would be observed between the Ar-CH₂- protons and the -CH₂-O- protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional technique correlates directly bonded proton and carbon atoms. wikipedia.org An HSQC spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the Ar-CH₂- protons to the quaternary aromatic carbon and the adjacent aromatic carbons, confirming the attachment point of the ethyl group to the benzene ring.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene and methyl groups in the ethyl and pentyloxy chains would give rise to strong absorptions in the 2850-2960 cm⁻¹ region. docbrown.info

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically result in two or three bands of variable intensity in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

C-O Stretching: A strong absorption band corresponding to the C-O-C stretching of the ether linkage is expected in the region of 1100-1150 cm⁻¹. This is a key diagnostic peak for the ether functionality.

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the monosubstituted benzene ring would produce strong absorption bands in the 690-770 cm⁻¹ range, which can help confirm the substitution pattern of the aromatic ring. docbrown.info

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-O-C Ether Stretch | 1100 - 1150 | Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 770 | Strong |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by the following key features:

Aromatic Ring Breathing Mode: A strong, sharp band corresponding to the symmetric "breathing" mode of the benzene ring is expected around 1000 cm⁻¹. researchgate.net This is often a prominent feature in the Raman spectra of benzene derivatives.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations would also be visible in the Raman spectrum, typically around 3060 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The C-H stretching modes of the alkyl chains would appear as strong bands in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1580-1610 cm⁻¹ region.

The combination of these spectroscopic techniques provides a powerful toolkit for the comprehensive structural analysis of this compound, allowing for the detailed assignment of its atomic framework and functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For a compound like this compound, MS would be instrumental in confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. While no specific HRMS data for this compound has been found, this technique would be critical for its unambiguous identification.

HRMS would be capable of distinguishing this compound (C₁₃H₂₀O) from other compounds with the same nominal mass but different elemental formulas. The precise mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be measured and compared to the theoretical exact mass.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Theoretical Exact Mass (Da) |

| [C₁₃H₂₀O]⁺ | 192.15142 |

| [C₁₃H₂₁O]⁺ ([M+H]⁺) | 193.15924 |

Note: This table is illustrative and represents theoretical values, not experimental results.

The fragmentation patterns observed in HRMS would also provide valuable structural information. For phenethyl ethers, common fragmentation pathways involve cleavage of the ether bond and rearrangements. researchgate.netnist.govnist.gov For this compound, one could anticipate the fragmentation pathways outlined in the hypothetical table below.

Table 2: Hypothetical High-Resolution Fragmentation Data for this compound

| Fragment Ion Formula | Theoretical Exact Mass (Da) | Potential Structural Assignment |

| [C₈H₉]⁺ | 105.07043 | Tropylium ion (from cleavage of the ether bond) |

| [C₇H₇]⁺ | 91.05478 | Benzyl (B1604629) cation (from rearrangement and cleavage) |

| [C₅H₁₁O]⁺ | 87.08099 | Pentyloxy cation |

| [C₅H₁₁]⁺ | 71.08608 | Pentyl cation |

Note: This table presents hypothetical fragmentation patterns based on the analysis of similar compounds and is not based on experimental data for this compound.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile organic compounds. glsciences.com While specific GC-MS studies on this compound are not available, the general methodology for aromatic ethers and long-chain alkylbenzenes provides a framework for its analysis. usgs.govnih.gov

In a hypothetical GC-MS analysis, this compound would first be separated from other components in a mixture on a GC column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would serve as a chemical fingerprint for identification. The NIST WebBook and other spectral libraries contain mass spectra for related compounds like 2-phenethyl phenyl ether, which can be used as a reference for predicting the fragmentation of similar structures. nist.govnist.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of compounds from complex mixtures. For a compound with the volatility of this compound, gas chromatography is the most appropriate method.

Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Although no specific GC methods for this compound have been published, methods for similar aromatic compounds are well-established. glsciences.com

The development of a robust GC method for this compound would involve the careful selection and optimization of several parameters to achieve good resolution, peak shape, and analysis time.

Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, would likely be suitable for the separation of this aromatic ether. usgs.gov

Temperature Programming: A temperature-programmed oven would be necessary to ensure the timely elution of this compound while maintaining good separation from any potential impurities. A typical program might start at a lower temperature to separate volatile components and then ramp up to a higher temperature to elute the target compound.

Injector and Detector Temperatures: The injector temperature would need to be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature would be set to prevent condensation of the analyte.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) would be optimized to achieve the best separation efficiency.

Following separation by GC, a suitable detector is required for quantification.

Flame Ionization Detection (FID): The FID is a common and robust detector for organic compounds. glsciences.com It would be highly sensitive to this compound due to the presence of carbon-hydrogen bonds. The response of the FID is generally proportional to the number of carbon atoms in the molecule, making it an excellent choice for quantitative analysis.

Photoionization Detection (PID): A PID is a selective detector that is particularly sensitive to aromatic compounds and other molecules with double bonds or heteroatoms that can be ionized by UV light. Given the presence of the benzene ring, a PID would likely show a strong response to this compound.

Gas Chromatography (GC)

Sample Preparation and Preconcentration Methodologies (e.g., Headspace Analysis, Purge-and-Trap)

Given the semi-volatile nature expected of this compound, methodologies that isolate and concentrate volatile and semi-volatile organic compounds (VOCs) from a sample matrix are essential for sensitive and accurate analysis, typically preceding gas chromatography (GC).

Headspace Analysis involves the analysis of the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. nih.gov There are two main types: static and dynamic headspace analysis. Static headspace is a simpler technique where a portion of the gas phase is directly injected into the GC after the sample has reached equilibrium at a specific temperature. teledynelabs.com Dynamic headspace analysis, which includes the purge-and-trap technique, offers increased sensitivity by sweeping the headspace with an inert gas and concentrating the analytes on a sorbent trap. nih.govteledynelabs.com For a compound like this compound, optimizing the equilibration temperature and time would be critical to ensure sufficient partitioning into the vapor phase for detection without causing thermal degradation.

Purge-and-Trap is a highly efficient dynamic headspace technique used extensively for the analysis of VOCs in liquid and solid samples. youngin.com An inert gas, such as helium or nitrogen, is bubbled through the sample, stripping the volatile components from the matrix. davidsonanalytical.co.uk These components are then carried to a sorbent trap, where they are concentrated. youngin.com After purging is complete, the trap is rapidly heated, and the analytes are desorbed in a reverse flow of carrier gas directly onto the GC column. cluin.org This technique provides excellent sensitivity, allowing for detection at trace levels. nih.gov

The efficiency of the purge-and-trap process for this compound would depend on factors including its vapor pressure and solubility. youngin.com Heating the sample can improve the purge efficiency for less volatile or more water-soluble compounds. clu-in.org The choice of sorbent materials in the trap is also critical; a combination of sorbents is often used to effectively trap a wide range of analytes, from highly volatile to semi-volatile compounds. cluin.org

The following table outlines typical parameters for purge-and-trap analysis of related aromatic compounds, which would serve as a starting point for method development for this compound.

| Parameter | Typical Setting | Purpose |

| Sample Volume | 5-25 mL (aqueous) | Standardized amount for consistent analysis. |

| Purge Gas | Helium or Nitrogen | Inert gas to strip volatiles from the sample matrix. davidsonanalytical.co.uk |

| Purge Flow Rate | 35-40 mL/min | Controls the efficiency of stripping analytes from the sample. davidsonanalytical.co.uk |

| Purge Time | 11 min | Duration of purging to ensure complete transfer of analytes to the trap. youngin.com |

| Sample Temperature | Ambient to 80°C | Heating can increase the purge efficiency of semi-volatile compounds. clu-in.org |

| Trap Sorbents | Tenax, Silica Gel, Charcoal | A multi-sorbent trap captures a wide range of compound polarities and volatilities. cluin.org |

| Desorb Temperature | 180-250°C | Rapidly heats the trap to transfer analytes to the GC. cluin.org |

| Desorb Time | 0.5-2 min | Short duration ensures a focused injection band onto the GC column. cluin.org |

| Bake Temperature | ~200-260°C | Cleans the trap after desorption to prevent carryover between samples. cluin.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. nih.gov For this compound, a hydrophobic molecule due to its benzene ring and pentyloxy group, reversed-phase HPLC (RP-HPLC) is the most suitable mode. phenomenex.com

In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar. chromatographyonline.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. ualberta.ca Compounds are eluted by a mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. lew.ro More hydrophobic compounds, like this compound, interact more strongly with the non-polar stationary phase and therefore have longer retention times.

The key components of an HPLC method for this compound would include:

Stationary Phase (Column): A C18 or C8 column would be a common first choice, as they provide strong hydrophobic retention suitable for aromatic compounds. phenomenex.com A phenyl-based stationary phase could also be employed to leverage potential π-π interactions with the benzene ring of the analyte, offering alternative selectivity. lew.ro

Mobile Phase: A gradient elution, starting with a higher percentage of water and increasing the proportion of organic solvent (acetonitrile or methanol), would likely be necessary to elute the compound with a good peak shape in a reasonable time.

Detector: A UV detector would be highly effective, as the benzene ring in this compound will absorb strongly in the UV region (around 254 nm). lew.ro

The following table presents a hypothetical set of starting conditions for the RP-HPLC analysis of this compound, based on methods used for similar alkylbenzenes. lew.ro

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Provides strong hydrophobic retention suitable for non-polar aromatic compounds. phenomenex.com |

| Mobile Phase A | Water | The polar component of the mobile phase. chromatographyonline.com |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte. chromatographyonline.com |

| Gradient | 60% B to 100% B over 20 min | An increasing concentration of organic solvent is needed to elute hydrophobic compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 25-30°C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |

| Detection | UV at 254 nm | The benzene ring provides strong absorbance at this wavelength. lew.ro |

Thermal Analysis Techniques

Thermal analysis techniques are used to measure changes in the physical properties of a substance as a function of temperature. nih.gov For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air). This technique is used to determine the thermal stability and decomposition profile of a material.

For this compound, a TGA thermogram would be expected to show a single-step or multi-step decomposition. The ether linkage and the alkyl chain are typically less stable than the aromatic ring. mdpi.com Therefore, one might observe an initial mass loss corresponding to the cleavage and volatilization of the (2-(pentyloxy)ethyl) side chain, followed by the decomposition of the benzene ring at a higher temperature. The analysis provides key temperatures, such as the onset of decomposition and the temperature of maximum decomposition rate, which define the upper-temperature limit of the compound's stability.

The table below illustrates the type of data obtained from a TGA experiment, using hypothetical values based on the expected behavior of an alkyl phenyl ether.

| Parameter | Description | Expected Value Range |

| Heating Rate | The rate at which the sample temperature is increased. | 10 °C/min |

| Atmosphere | The gas surrounding the sample during analysis (e.g., N₂). | Nitrogen (inert) |

| T_onset | The temperature at which significant mass loss begins. | 200 - 250 °C |

| T_max | The temperature at which the rate of mass loss is at its maximum. | 250 - 300 °C |

| Mass Loss (Step 1) | Percentage of mass lost in the first decomposition step (side chain). | ~58% |

| Residual Mass | The percentage of mass remaining at the end of the experiment. | < 2% |

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material. youtube.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is used to determine transition temperatures and the enthalpy associated with these transitions, such as melting, crystallization, and glass transitions. youtube.com

A DSC analysis of this compound would reveal its melting point and enthalpy of fusion (if it is crystalline at room temperature) or its glass transition temperature (if it is amorphous). During a heating scan, an endothermic peak would correspond to melting, while a step change in the baseline would indicate a glass transition. youtube.com Upon cooling, an exothermic peak would signify crystallization. This information is vital for understanding the physical state of the compound at different temperatures.

The following table summarizes the key parameters that can be determined from a DSC analysis, with hypothetical values appropriate for a molecule of this type.

| Parameter | Description | Expected Value Range |

| Heating/Cooling Rate | The rate at which the sample temperature is changed. | 5-10 °C/min |

| Atmosphere | The gas surrounding the sample during analysis. | Nitrogen |

| T_m (Melting Point) | The temperature at the peak of the endothermic melting event. | -10 to 20 °C |

| ΔH_fus (Enthalpy of Fusion) | The energy required for melting, calculated from the peak area. | 80 - 120 J/g |

| T_c (Crystallization Temp.) | The temperature at the peak of the exothermic crystallization event upon cooling. | -30 to 0 °C |

| T_g (Glass Transition) | The temperature at which an amorphous solid becomes rubbery. | -90 to -70 °C |

Based on a thorough search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound (also known as phenethyl pentyl ether) is not publicly available. While the methodologies outlined in the query—such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and conformational analysis—are standard approaches for characterizing molecules, it appears that this specific ether has not been the subject of published computational studies.

The search yielded numerous computational analyses on related but structurally simpler molecules, such as ethylbenzene (B125841) and other benzene derivatives. These studies provide insights into the general behavior of the phenethyl group or the benzene ring under theoretical investigation. However, the presence and conformational flexibility of the pentyloxy group in this compound would significantly influence all the parameters requested, including its geometry, electronic properties, and vibrational modes. Extrapolating data from simpler molecules like ethylbenzene would be scientifically inaccurate.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed findings and data tables for this compound at this time due to the absence of specific research data for this compound in the public domain.

Computational and Theoretical Investigations of 2 Pentyloxy Ethyl Benzene

Quantum Chemical Calculations

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical studies on reaction pathways and mechanisms for (2-(Pentyloxy)ethyl)benzene can elucidate its reactivity and degradation processes. While direct studies on this specific molecule are not prevalent, research on analogous compounds like ethylbenzene (B125841) provides a strong foundation for understanding its potential chemical transformations.

One of the primary atmospheric degradation pathways for aromatic compounds is initiated by hydroxyl (OH) radicals. mdpi.com For ethylbenzene, the addition of an OH radical to the benzene (B151609) ring is a major reaction channel, leading to the formation of ethyl-hydroxycyclohexadienyl radical intermediates. mdpi.com The most stable of these adducts is formed when the OH radical adds to the ortho-position of the ethyl group. mdpi.com Subsequent reactions of this intermediate with atmospheric oxidants like oxygen (O₂) and nitrogen dioxide (NO₂) determine the final products. mdpi.com

Theoretical calculations using density functional theory (DFT) have shown that the reaction of the ethylbenzene-OH adduct with O₂ predominantly leads to the formation of ethyl-phenol through hydrogen abstraction. mdpi.com In contrast, the reaction with NO₂ is predicted to favor the formation of nitro-ethylbenzene. mdpi.com The calculated rate constants for these reactions are significant, indicating that they are important atmospheric processes. mdpi.com

Based on these findings for ethylbenzene, it can be inferred that the reaction pathways for this compound would involve similar mechanisms, including OH radical addition to the aromatic ring and oxidation of the ethyl side chain. The presence of the pentyloxy group would likely influence the regioselectivity of the initial OH attack and the stability of the resulting intermediates.

Molecular Dynamics Simulations and Torsional Potential Analysis

Molecular dynamics (MD) simulations and torsional potential analysis provide detailed information about the conformational landscape and dynamic behavior of molecules. These methods are essential for understanding the structure-property relationships of flexible molecules like this compound.

Torsional potential analysis focuses on the energy changes associated with rotation around single bonds. For molecules containing ethyl and alkoxy groups attached to a benzene ring, such as ethylbenzene and ethoxybenzene, theoretical calculations have been performed to determine the preferred conformations. researchgate.net In ethylbenzene, the ethyl group preferentially adopts a conformation where the C-C bond is perpendicular to the plane of the benzene ring. researchgate.netdtic.mil This is due to a balance of steric and electronic effects.

For ethoxybenzene, the C-O bond tends to be coplanar with the benzene ring, which allows for favorable electronic interactions between the oxygen lone pairs and the aromatic pi-system. researchgate.net The torsional potential energy surface of such molecules can be complex, with multiple local minima and energy barriers that dictate the conformational flexibility. researchgate.net

For this compound, the torsional landscape would be even more complex due to the multiple rotatable bonds in the pentyloxyethyl side chain. A thorough torsional potential analysis would be necessary to identify the low-energy conformers and the barriers to interconversion between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time. By solving the classical equations of motion for all atoms in the system, MD simulations can explore the conformational space and calculate various properties. ut.ac.irresearchgate.net For instance, MD simulations of benzene have been used to accurately predict its density over a range of temperatures. ut.ac.irut.ac.ir Similar simulations for this compound could be used to predict its bulk properties, such as density, viscosity, and diffusion coefficients. Furthermore, MD simulations can be employed to study its interactions with other molecules, such as solvents or biological macromolecules, providing insights into its solubility and binding characteristics.

Thermodynamic Property Predictions and Characterization

The thermodynamic properties of a compound are fundamental to its chemical behavior and process design. While experimental measurements are the gold standard, computational methods can provide reliable predictions, especially when experimental data is scarce. For this compound, its thermodynamic properties can be estimated based on data from similar compounds like ethylbenzene.

Key thermodynamic properties include the heat of formation, entropy, and heat capacity. For ethylbenzene, these properties have been extensively studied and are well-documented. semanticscholar.orgnist.gov For example, the standard enthalpy of formation for liquid ethylbenzene is a critical parameter for calculating the heat of reaction in chemical processes.

The following table summarizes some of the key thermodynamic properties of ethylbenzene, which can serve as a reference for estimating the properties of this compound.

| Thermodynamic Property | Value for Ethylbenzene | Units |

| Enthalpy of formation at standard conditions (liquid) | -12.5 | kJ/mol |

| Enthalpy of formation at standard conditions (gas) | 29.9 | kJ/mol |

| Enthalpy of vaporization at standard conditions | 42.4 | kJ/mol |

| Molar entropy at standard conditions (liquid) | 255.1 | J/mol·K |

| Molar entropy at standard conditions (gas) | 360.8 | J/mol·K |

| Ideal gas heat capacity (Cp,gas) at 298.15 K | 132.3 | J/mol·K |

| Liquid phase heat capacity (Cp,liquid) at 298.15 K | 186.4 | J/mol·K |

This data is compiled from various sources and serves as an illustrative example. chemeo.comfchartsoftware.com

Computational methods, such as those based on group contribution theory or more sophisticated quantum chemical calculations, can be used to provide more accurate estimates for the thermodynamic properties of this compound. These methods would take into account the contributions of the pentyloxy group in addition to the ethylbenzene moiety. Such predicted data is invaluable for process simulation and optimization in chemical engineering applications. mdpi.compsecommunity.org

Applications and Advanced Materials Research Involving 2 Pentyloxy Ethyl Benzene

Role as Synthetic Intermediates in Fine Chemical Synthesis

In the intricate world of fine chemical manufacturing, (2-(Pentyloxy)ethyl)benzene serves as a valuable building block. Its utility stems from the reactivity of its constituent parts, allowing for a variety of chemical transformations.

Precursors for Complex Organic Architectures

The structural framework of this compound makes it an ideal starting point for the synthesis of elaborate organic molecules. The presence of the aromatic ring and the ether linkage allows for a range of reactions, including electrophilic aromatic substitution and cleavage or modification of the ether group. These reactions enable chemists to introduce new functional groups and build upon the existing scaffold, leading to the creation of novel and complex organic architectures.

Building Blocks for Bioactive Molecules and Pharmaceutical Intermediates

The phenoxyethanol (B1677644) ether structure, of which this compound is a derivative, is a recognized pharmacophore in medicinal chemistry. While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motifs are found in various bioactive compounds. For instance, related phenoxy derivatives are integral to the synthesis of drugs like naftopidil (B1677906), an antihypertensive agent. The synthesis of naftopidil involves the reaction of 1-(2-methoxyphenyl)piperazine (B120316) with a naphthyloxy-containing epoxide, highlighting the importance of ether linkages in pharmaceutical synthesis. google.comnewdrugapprovals.org Although this compound is not directly named as an intermediate in widely known drug syntheses, its chemical cousins play significant roles, suggesting its potential as a building block for novel therapeutic agents.

The following table outlines the key reactants in the synthesis of Naftopidil, illustrating the relevance of related structural motifs.

| Reactant 1 | Reactant 2 | Product |

| 3-(1-naphthoxy)-1, 2-epoxypropane | 1-(2-methoxyphenyl)-piperazine | Naftopidil |

Utility in Agrochemical Development

In the field of agrochemical research, phenoxyethanol derivatives are explored for their potential as active ingredients or as intermediates in the synthesis of pesticides and herbicides. The lipophilic nature of the pentyloxy group in this compound can enhance the compound's ability to penetrate the waxy outer layers of plants or insects, a desirable property for agrochemicals. While specific agrochemical applications of this compound are not yet commercialized on a large scale, the broader class of phenoxy ethers is a subject of ongoing research in the development of new crop protection agents.

Contributions to Materials Science and Specialty Chemical Development

The unique combination of an aromatic ring and a flexible alkyl ether chain in this compound lends itself to applications in materials science. This structure can influence properties such as solvency, viscosity, and surface tension, making it a candidate for use in the formulation of specialty chemicals. As a specialty chemical, it is valued for its specific performance characteristics in niche applications. parchem.com For example, alkoxy-substituted ethylbenzenes can be precursors to polymers with tailored thermal or optical properties. The aromatic core can provide rigidity and thermal stability, while the pentyloxy chain can impart flexibility and influence the material's solubility and processing characteristics.

Relevance in Industrial Chemical Processes

While large-scale industrial processes involving this compound are not widespread, the fundamental chemistry of its parent compound, ethylbenzene (B125841), is central to the petrochemical industry. Ethylbenzene is produced on a massive scale primarily for the manufacture of styrene, the monomer for polystyrene. nih.govresearchgate.net The production of ethylbenzene typically involves the alkylation of benzene (B151609) with ethylene (B1197577). upm.esnitrkl.ac.inijset.com Derivatives of ethylbenzene, including those with alkoxy substitutions, are generally produced on a smaller scale for more specialized applications. Industrial processes that might utilize this compound would likely be in the fine chemicals or specialty polymers sectors, where higher-value products justify more complex synthetic routes.

Environmental Behavior and Degradation Studies Methodological and Mechanistic Focus

Principles of Environmental Partitioning and Transport in Various Media

The distribution of (2-(Pentyloxy)ethyl)benzene in the environment is determined by its physicochemical properties, which influence its partitioning between air, water, and soil. While specific experimental data for this compound are limited, its behavior can be inferred from its structural components: an aromatic benzene (B151609) ring, an ether linkage, and a pentyl group.

The presence of the nonpolar benzene ring and the pentyl chain suggests that this compound will have a low affinity for water and a higher affinity for organic matter. This is supported by studies on similar compounds like polychlorinated diphenyl ethers (PCDEs), which show that their distribution in sediment is largely governed by their sorption to organic matter nih.govnih.gov. The partitioning of these types of compounds between water and organic carbon in soil or sediment is often described by the organic carbon-water (B12546825) partition coefficient (Koc). For aromatic compounds, there is a general trend of increasing sorption with increasing hydrophobicity nih.gov.

Due to its expected low water solubility and moderate vapor pressure, this compound is likely to volatilize from surface water and moist soil. Its transport in the atmosphere will be influenced by wind patterns and its susceptibility to atmospheric degradation processes. In aquatic environments, it is expected to adsorb to suspended solids and sediments. The movement of this compound through soil will be relatively slow due to its anticipated strong adsorption to soil organic matter, which limits its potential to leach into groundwater.

Interactive Table: Estimated Physicochemical Properties and Environmental Partitioning of this compound and Related Compounds

| Property | This compound (Estimated) | Phenethyl Butyl Ether | Pentyl Phenyl Ether |

|---|---|---|---|

| Molecular Formula | C13H20O | C12H18O | C11H16O |

| Log Kow (Octanol-Water Partition Coefficient) | High (hydrophobic) | - | 3.9 |

| Water Solubility | Low | - | Low |

| Vapor Pressure | Moderate | - | - |

| Environmental Partitioning Tendency | Primarily to soil/sediment organic matter and air | - | - |

Degradation Mechanisms in Environmental Systems

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including phototransformation, biodegradation, and hydrolysis.

In the atmosphere, this compound is expected to be degraded primarily through reactions with photochemically produced hydroxyl (OH) radicals. The rate of this reaction is a key factor in determining its atmospheric lifetime. For aromatic compounds, the reaction with OH radicals can proceed via addition to the benzene ring or hydrogen abstraction from the alkyl chain researchgate.netiaea.org. The presence of the ether linkage and the ethyl and pentyl groups provides multiple sites for OH radical attack nih.gov.

The reaction mechanism likely involves the formation of a hydroxycyclohexadienyl radical intermediate from the addition of an OH radical to the benzene ring researchgate.netrsc.org. This intermediate can then react with molecular oxygen, leading to the formation of phenolic compounds and ring-opened products rsc.org. Hydrogen abstraction from the carbon atoms adjacent to the ether oxygen is also a probable pathway, which is a common degradation mechanism for ethers nih.gov. This would lead to the formation of unstable hemiacetals that can further break down frtr.gov.

Biodegradation is a significant process for the removal of organic compounds from soil and water. The aerobic biodegradation of this compound is expected to be carried out by microorganisms capable of utilizing aromatic hydrocarbons and ethers as a source of carbon and energy.

The initial steps in the aerobic biodegradation of aromatic ethers often involve cleavage of the ether bond or oxidation of the aromatic ring frtr.govnih.gov. For this compound, two primary pathways are plausible:

O-dealkylation: This involves the enzymatic cleavage of the ether bond, which would result in the formation of phenethyl alcohol and pentanal. This is a common degradation pathway for many ethers frtr.gov. The resulting alcohol and aldehyde would then be further metabolized by the microorganisms.

Aromatic ring hydroxylation: Monooxygenase or dioxygenase enzymes can hydroxylate the benzene ring, leading to the formation of catechols nih.gov. These catechols can then undergo ring cleavage, followed by further degradation through central metabolic pathways nih.gov.

Studies on the biodegradation of other ethers, such as phenethyl benzoate (B1203000) and methyl-2-naphthyl ether, have shown that microorganisms like Pseudomonas and Malikia can be involved in their degradation dtu.dk. The presence of both an aromatic ring and an ether linkage in this compound suggests that a diverse microbial community with a range of enzymatic capabilities would be required for its complete mineralization.

Ethers are generally considered to be chemically stable and resistant to hydrolysis under typical environmental conditions of pH and temperature nih.govwikipedia.org. The carbon-oxygen bond in ethers is strong and not readily cleaved by water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment. Some studies on diacyl glyceryl ethers also suggest a general stability towards hydrolysis oup.com.

Methodologies for Environmental Monitoring and Analytical Detection

The detection and quantification of this compound in environmental samples like air, water, and soil require sensitive and selective analytical methods. Due to its expected presence at trace levels, the analytical procedure typically involves several steps: sample collection, extraction, cleanup, and instrumental analysis.

Commonly used techniques for the analysis of similar semi-volatile organic compounds include gas chromatography (GC) coupled with mass spectrometry (MS) wiley.comresearchgate.net.

Sample Preparation: For water samples, liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate and concentrate the compound. For soil and sediment samples, techniques like Soxhlet extraction or pressurized liquid extraction (PLE) are often employed env.go.jpnih.govbaltijapublishing.lv.

Instrumental Analysis: Gas chromatography is well-suited for separating this compound from other compounds in a complex environmental matrix. A mass spectrometer is then used for detection and quantification, providing high selectivity and sensitivity. The use of specific ions for monitoring can enhance the accuracy of the analysis wiley.comresearchgate.net.

Interactive Table: Analytical Techniques for Aromatic Ethers in Environmental Samples

| Analytical Step | Method | Description | Applicable Matrices |

|---|---|---|---|

| Extraction | Liquid-Liquid Extraction (LLE) | Partitioning the analyte from a liquid sample into an immiscible solvent. | Water |

| Solid-Phase Extraction (SPE) | Passing a liquid sample through a solid sorbent that retains the analyte. | Water | |

| Extraction | Soxhlet Extraction | Continuous extraction of a solid sample with a solvent. | Soil, Sediment |

| Pressurized Liquid Extraction (PLE) | Extraction with a solvent at elevated temperature and pressure. | Soil, Sediment | |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and semi-volatile compounds followed by detection based on their mass-to-charge ratio. | Air, Water, Soil, Sediment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.